molecular formula C8H7IN2O3 B8796301 N-(2-iodo-4-nitrophenyl)acetamide CAS No. 19591-18-5

N-(2-iodo-4-nitrophenyl)acetamide

Katalognummer: B8796301
CAS-Nummer: 19591-18-5
Molekulargewicht: 306.06 g/mol
InChI-Schlüssel: OYRLELIGOKYZFU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-iodo-4-nitrophenyl)acetamide is a chemical compound with the molecular formula C8H7IN2O3 and a molecular weight of 306.06 g/mol . This compound is characterized by the presence of an acetamide group attached to a phenyl ring substituted with iodine and nitro groups. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-iodo-4-nitrophenyl)acetamide typically involves the iodination of a nitrophenyl acetamide precursor. The reaction conditions often include the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-iodo-4-nitrophenyl)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcohol solvent.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

Wissenschaftliche Forschungsanwendungen

N-(2-iodo-4-nitrophenyl)acetamide is used in several scientific research fields:

Wirkmechanismus

The mechanism of action of N-(2-iodo-4-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the iodine atom can facilitate binding to certain proteins. These interactions can lead to inhibition or modulation of biological pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Acetamide, N-(4-nitrophenyl)-: Similar structure but lacks the iodine atom.

    Acetamide, N-(4-methoxy-2-nitrophenyl)-: Contains a methoxy group instead of iodine.

    Acetamide, N-(4-hydroxy-2-nitrophenyl)-: Contains a hydroxy group instead of iodine.

Uniqueness

N-(2-iodo-4-nitrophenyl)acetamide is unique due to the presence of both iodine and nitro groups on the phenyl ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research applications .

Eigenschaften

CAS-Nummer

19591-18-5

Molekularformel

C8H7IN2O3

Molekulargewicht

306.06 g/mol

IUPAC-Name

N-(2-iodo-4-nitrophenyl)acetamide

InChI

InChI=1S/C8H7IN2O3/c1-5(12)10-8-3-2-6(11(13)14)4-7(8)9/h2-4H,1H3,(H,10,12)

InChI-Schlüssel

OYRLELIGOKYZFU-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.